molecular formula Al2O3 B073728 Alumina CAS No. 1344-28-1

Alumina

Cat. No. B073728
CAS RN: 1344-28-1
M. Wt: 101.961 g/mol
InChI Key: PNEYBMLMFCGWSK-UHFFFAOYSA-N
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Patent
US06630062B1

Procedure details

Barium coated alpha alumina was prepared by adding 5,000 g of Alcoa A16-SG alpha alumina to a 2 liter solution of 6 wt % barium 2-ethylhexanoate in toluene. The mixture was stirred for 20 minutes. The liquid was filtered off leaving alpha alumina particles with a thin coating of barium 2-ethylhexanoate. The particles were then calcined to 500° C. for 1 hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-2:1].[O-2].[O-2].[Al+3:4].[Al+3].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18]>C1(C)C=CC=CC=1>[Ba:16].[O-2:10].[O-2:21].[O-2:1].[Al+3:4].[Al+3:4].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18] |f:0.1.2.3.4,5.6.7,10.11.12.13.14,15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
solution
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The liquid was filtered off

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[Ba]
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06630062B1

Procedure details

Barium coated alpha alumina was prepared by adding 5,000 g of Alcoa A16-SG alpha alumina to a 2 liter solution of 6 wt % barium 2-ethylhexanoate in toluene. The mixture was stirred for 20 minutes. The liquid was filtered off leaving alpha alumina particles with a thin coating of barium 2-ethylhexanoate. The particles were then calcined to 500° C. for 1 hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-2:1].[O-2].[O-2].[Al+3:4].[Al+3].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18]>C1(C)C=CC=CC=1>[Ba:16].[O-2:10].[O-2:21].[O-2:1].[Al+3:4].[Al+3:4].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18] |f:0.1.2.3.4,5.6.7,10.11.12.13.14,15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
solution
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The liquid was filtered off

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[Ba]
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06630062B1

Procedure details

Barium coated alpha alumina was prepared by adding 5,000 g of Alcoa A16-SG alpha alumina to a 2 liter solution of 6 wt % barium 2-ethylhexanoate in toluene. The mixture was stirred for 20 minutes. The liquid was filtered off leaving alpha alumina particles with a thin coating of barium 2-ethylhexanoate. The particles were then calcined to 500° C. for 1 hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-2:1].[O-2].[O-2].[Al+3:4].[Al+3].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18]>C1(C)C=CC=CC=1>[Ba:16].[O-2:10].[O-2:21].[O-2:1].[Al+3:4].[Al+3:4].[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([O-:11])=[O:10])[CH3:7].[Ba+2:16].[CH2:17]([CH:19]([CH2:23][CH2:24][CH2:25][CH3:26])[C:20]([O-:22])=[O:21])[CH3:18] |f:0.1.2.3.4,5.6.7,10.11.12.13.14,15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
solution
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The liquid was filtered off

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[Ba]
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[Ba+2].C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.